molecular formula C12H10N4 B2759945 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile CAS No. 866042-52-6

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile

Cat. No.: B2759945
CAS No.: 866042-52-6
M. Wt: 210.24
InChI Key: IIMDIEHJPLKORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile is an organic compound with the molecular formula C12H10N4. It is characterized by the presence of a pyrazine ring attached to a benzene ring through an aminomethyl linkage, with a nitrile group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile typically involves the reaction of 2-aminomethylpyrazine with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Pyrazinylamino)methyl]benzoic acid
  • 4-[(2-Pyrazinylamino)methyl]benzamide
  • 4-[(2-Pyrazinylamino)methyl]benzaldehyde

Uniqueness

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile is unique due to its specific structural features, such as the presence of both a pyrazine ring and a nitrile group. These features confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(pyrazin-2-ylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-10-1-3-11(4-2-10)8-16-12-9-14-5-6-15-12/h1-6,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMDIEHJPLKORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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